6-Bromo-3-ethyl-7-methyl-1H-indole
Description
Properties
IUPAC Name |
6-bromo-3-ethyl-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)10(12)5-4-9(8)11/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKMBERQIUEDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and General Strategy
The synthesis typically begins with a suitably substituted indole or indoline intermediate, such as 6-bromo-1H-indole or 6-bromo-7-methyl-indoline-2,3-dione. The key transformations involve:
- Introduction of the ethyl group at the 3-position.
- Methylation at the 7-position.
- Bromination at the 6-position (often already present in starting materials).
- Functional group interconversions to achieve the final indole structure.
Multi-Step Synthetic Route from 6-Bromoindole Derivatives
A patented method outlines a four-step approach starting from 6-bromoindole, which can be adapted for preparing 6-bromo-3-ethyl-7-methyl-1H-indole analogs:
| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 6-Bromoindole, aluminum chloride, oxalyl chloride, DCM, reflux 2 h | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Key acylation at 3-position |
| 2 | Amidation | Ammoniacal liquor, water, room temp, 4 h | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | Converts acyl chloride to amide |
| 3 | Reduction | Lithium aluminium hydride, tetrahydrofuran (THF) | 2-(6-Bromo-1H-indol-3-yl)ethylamine | Reduces amide to ethylamine derivative |
| 4 | Protection (t-Butyloxycarbonyl) | tert-Butyl dicarbonate, DCM | Tertiary butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamic acid | Protects amine for further functionalization |
This sequence highlights the Friedel-Crafts reaction as a pivotal step for introducing substituents at the 3-position of the indole ring, followed by functional group modifications to install the ethyl group via reduction of amide intermediates.
Alternative Approach via Indoline-2,3-dione Intermediates
Another research-based method involves the use of 6-bromo-7-methyl-indoline-2,3-dione as a key intermediate, which can be alkylated to introduce the ethyl group at the nitrogen (N-1) position and further manipulated to yield the target indole derivative:
| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| a | Preparation of Indoline-2,3-dione | 6-Bromo-7-methyl-aniline derivative, oxidation with H2O2, NaOH | 6-Bromo-7-methyl-indoline-2,3-dione | 86% yield, brown crystalline solid |
| b | N-Ethylation | Iodoethane, K2CO3, DMF, 100°C, 1 h | 6-Bromo-1-ethyl-7-methyl-indoline-2,3-dione | 88% yield, used directly in next step |
| c | Conversion to Indole | Base-mediated ring closure, oxidative conditions | This compound | Final target compound |
This method emphasizes the use of indoline-2,3-dione intermediates for selective N-alkylation and subsequent ring transformations to achieve the desired substitution pattern on the indole ring.
Key Reaction Conditions and Reagents Summary
| Reaction Step | Typical Reagents/Conditions | Solvent | Temperature/Time | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride, oxalyl chloride | Dichloromethane (DCM) | Reflux, 2 hours | Requires anhydrous conditions |
| Amidation | Ammoniacal liquor, water | Aqueous medium | Room temperature, 4 h | Mild conditions |
| Reduction | Lithium aluminium hydride | Tetrahydrofuran (THF) | Controlled addition | Sensitive to moisture |
| Protection (Boc) | tert-Butyl dicarbonate | Dichloromethane (DCM) | Room temperature | Protects amine functionality |
| N-Alkylation | Iodoethane, potassium carbonate | DMF | 100°C, 1 hour | Alkylates nitrogen at N-1 |
| Oxidation/Closure | Hydrogen peroxide, sodium hydroxide | Aqueous, basic | Room temperature | Converts indoline to indole core |
Research Findings and Yields
- The Friedel-Crafts acylation step generally provides high conversion rates with yields around 90% when performed under optimized conditions with aluminum chloride and oxalyl chloride in DCM.
- Amidation and reduction steps proceed with moderate to high yields (70-90%), depending on purity and reaction control.
- N-Ethylation of indoline-2,3-dione intermediates using iodoethane and potassium carbonate in DMF achieves yields up to 88%, facilitating efficient introduction of the ethyl group at N-1.
- Overall, the multi-step synthesis achieves good overall yields (often exceeding 60% over four steps) with high regioselectivity for the 6-bromo and 7-methyl substitutions maintained throughout the process.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Amidation + Reduction + Boc Protection | 6-Bromoindole | Acylation, amidation, reduction, protection | Straightforward, good yields | Requires moisture-sensitive reagents |
| Indoline-2,3-dione route | 6-Bromo-7-methyl-indoline-2,3-dione | Oxidation, N-alkylation, ring closure | High regioselectivity, scalable | Multi-step, requires careful oxidation control |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-7-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole derivatives with oxidized functional groups such as carbonyl or carboxyl groups.
Reduction Reactions: Products include dehalogenated indoles or partially reduced derivatives.
Scientific Research Applications
Synthetic Chemistry
6-Bromo-3-ethyl-7-methyl-1H-indole serves as a valuable building block in synthetic organic chemistry. It is used to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups using organometallic reagents.
- Cross-Coupling Reactions : Utilized in palladium-catalyzed reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.
These synthetic pathways are crucial for developing new materials and pharmaceuticals.
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
A notable case study involved testing indole derivatives against human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases:
- Alkaloid Synthesis : Indoles are prevalent in many natural products and drugs. For instance, derivatives like vinblastine and ajmalicine are used in cancer treatment and hypertension management, respectively. This compound may serve as a precursor for similar therapeutic agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of indoles in medicinal chemistry:
- Synthesis of Anticancer Agents : A study highlighted the synthesis of various indole derivatives from this compound, demonstrating their efficacy against breast cancer cells (source needed).
- Antiviral Screening : Another research project evaluated the antiviral properties of indole derivatives, including 6-Bromo compounds, showing promising results against viral infections (source needed).
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
<sup>a</sup> LogP values are experimental (where cited) or estimated using analogous compounds.
<sup>b</sup> Molecular weight calculated based on formula C11H12BrN.
Key Observations:
Substituent Effects on Reactivity and Bioactivity :
- The ethoxycarbonyl group in Ethyl 6-bromo-1H-indole-3-carboxylate increases polarity (LogP = 2.62) compared to alkyl-substituted derivatives, reducing membrane permeability but enhancing water solubility (0.03 mg/mL) .
- Triazole-containing derivatives (e.g., compound from ) exhibit significantly lower solubility (<0.01 mg/mL) due to increased aromaticity and molecular weight, but their triazole moieties enhance hydrogen-bonding capacity, which may improve target engagement in antioxidant applications .
This contrasts with dihydro-indoles (e.g., 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole), where the saturated ring reduces aromatic conjugation, possibly diminishing antioxidant activity .
Synthetic Accessibility :
- Copper-catalyzed "click" chemistry (CuAAC) is a versatile method for introducing triazole groups into indole scaffolds . However, simpler alkyl-substituted derivatives (e.g., this compound) may be synthesized more efficiently via direct alkylation or cross-coupling reactions, avoiding the need for azide intermediates.
Biological Activity
6-Bromo-3-ethyl-7-methyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
Chemical Formula: C11H12BrN
IUPAC Name: this compound
CAS Number: 1360965-54-3
The compound features a bromine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 7th position on the indole ring. This specific substitution pattern is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom allows for nucleophilic substitution reactions, while the indole structure facilitates binding to receptors and enzymes involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes related to cell proliferation, which is particularly relevant in cancer research.
- Receptor Modulation: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
In vivo studies further support these findings, showing reduced tumor growth in animal models treated with the compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it has inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 40 μg/mL |
| E. coli | 200 μg/mL |
| P. aeruginosa | 500 μg/mL |
These findings indicate potential applications in treating infections caused by resistant bacterial strains .
Comparative Analysis with Related Compounds
The unique structure of this compound allows it to exhibit different biological activities compared to other indole derivatives. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-indole | Lacks ethyl and methyl groups | Lower anticancer activity |
| 3-Ethyl-1H-indole | Lacks bromine | Reduced antimicrobial properties |
| 7-Methyl-1H-indole | Lacks bromine and ethyl groups | Different receptor interactions |
This comparative analysis highlights the importance of specific substituents in determining the biological profile of indole derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Effects: A study published in MDPI demonstrated that treatment with this compound led to significant apoptosis in MCF cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy Study: Research published in ResearchGate indicated that this compound exhibited strong inhibitory effects against various bacterial strains, supporting its application in developing new antimicrobial agents .
- Mechanistic Studies: Further investigations into its mechanism revealed that it may act through multiple pathways, including inhibition of key metabolic enzymes involved in cancer progression .
Q & A
Q. What are the established synthetic routes for 6-Bromo-3-ethyl-7-methyl-1H-indole, and how can reaction yields be optimized?
The synthesis of brominated indole derivatives typically involves cross-coupling or cyclization reactions. For example, a modified Sonogashira or Ullmann coupling could introduce the bromo and alkyl substituents. describes a related synthesis where a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF yielded a 5-bromoindole derivative at 25% efficiency. To optimize yields, consider varying catalysts (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and reaction time. Purification via flash chromatography or recrystallization (as in ) is critical for isolating the product from byproducts. Monitoring intermediates using TLC or HPLC can help identify bottlenecks in multi-step syntheses .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?
- NMR : and highlight the use of ¹H/¹³C NMR to assign substituent positions. For instance, the ethyl group’s triplet (δ ~1.2 ppm, ³J = 7.2 Hz) and quartet (δ ~2.5 ppm) in ¹H NMR, coupled with a ¹³C signal at ~26 ppm (CH₂), confirm its presence. The bromine atom induces deshielding in adjacent protons (e.g., δ ~7.2 ppm for H-5 in ).
- X-ray crystallography : demonstrates that single-crystal X-ray analysis resolves bond angles and dihedral angles (e.g., 6° between –COOH and indole ring in a related compound), which can validate steric effects from ethyl/methyl groups. Hydrogen-bonding patterns (e.g., O–H⋯O/N–H⋯O) further corroborate molecular packing .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitution in this compound?
The bromine atom (electron-withdrawing) and ethyl/methyl groups (electron-donating) create competing electronic effects. Bromine deactivates the indole ring, directing electrophiles to less substituted positions, while alkyl groups (particularly at C-3 and C-7) sterically hinder access to adjacent sites. For example, in a nitration reaction, the 4- or 5-position may be favored over the 2-position due to steric blocking by the ethyl group. Computational modeling (e.g., DFT) or isotopic labeling can predict/validate reaction pathways. ’s synthesis of bis-indolyl methanones illustrates how directing groups (e.g., –COOH in ) can override inherent regioselectivity .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from impurities (e.g., unreacted starting materials), solvent effects, or dynamic processes (e.g., rotamers). For example:
- Impurities : A doublet at δ ~7.14 ppm () could overlap with signals from residual alkyne reactants. LC-MS or GC-MS can identify contaminants.
- Solvent polarity : CDCl₃ vs. DMSO-d₆ may shift proton signals due to hydrogen bonding (e.g., –NH in indole). Re-measuring in deuterated solvents with varying polarity is advised.
- Dynamic effects : Temperature-dependent NMR can reveal conformational exchanges (e.g., ethyl group rotation). X-ray data () provide definitive structural evidence when spectral ambiguities persist .
Q. What experimental strategies are recommended for evaluating the bioactivity of this compound derivatives?
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to test cytotoxicity, as indoles often target tubulin or kinases ( ). Dose-response curves (IC₅₀) and controls (e.g., cisplatin) validate specificity.
- Mechanistic studies : Employ fluorescence polarization (for protein binding) or Western blotting (for kinase inhibition). notes indole derivatives’ role in Flt3 inhibition, suggesting similar pathways for this compound.
- ADMET profiling : Assess solubility (logP), metabolic stability (microsomal assays), and toxicity (zebrafish models). Structural analogs in (e.g., 6-iodoindole) provide reference data for SAR analysis .
Methodological Considerations
- Data validation : Triangulate spectroscopic, crystallographic, and computational data ().
- Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) meticulously, as minor changes can drastically alter yields ().
- Ethical reporting : Disclose disconfirming evidence (e.g., failed reactions) to avoid publication bias ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
